molecular formula C9H7BrN2O2 B577741 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1352723-58-0

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B577741
CAS No.: 1352723-58-0
M. Wt: 255.071
InChI Key: WJMIRFZVHMHRHU-UHFFFAOYSA-N
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Description

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with bromopyruvic acid under acidic conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often utilize continuous flow systems to enhance efficiency and yield .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, as effective agents against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Research indicates that certain analogues exhibit minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, demonstrating promising antimicrobial properties .

Tuberculosis Treatment Development

A high-throughput screening approach has identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb. Specifically, compounds derived from this class have shown significant efficacy in reducing bacterial load in animal models of tuberculosis. For instance, the most potent compounds demonstrated a reduction in bacterial load by up to 99.9% in BALB/c mice infected with Mtb after treatment .

Cancer Research

The compound has also been explored for its anticancer properties. Studies have evaluated its cytotoxic effects on various cancer cell lines such as VERO (African green monkey kidney cells), HeLa (cervical cancer cells), PC-3 (prostate cancer cells), and MCF-7 (breast cancer cells). Many derivatives showed low toxicity levels, indicating their potential for further development as anticancer agents .

Synthetic Routes

The synthesis of this compound typically involves the bromination of existing imidazo[1,2-a]pyridine compounds followed by carboxylation reactions. Recent advancements have introduced metal-free methods that enhance the efficiency and environmental sustainability of these synthetic processes .

Functionalization Techniques

Functionalization strategies such as Suzuki–Miyaura cross-coupling have been utilized to modify the compound for enhanced biological activity. These methods allow for the introduction of various substituents that can improve the pharmacological profile of the compound .

Case Studies and Research Findings

Study Findings Applications
Abrahams et al. (2023)Identified four compounds with MIC values between 0.03 to 5.0 μM against MtbPotential TB treatments
Moraski et al. (2023)Developed a series of carboxylate analogues with improved potency (MIC 90: 0.003 to 0.05 μM)Enhanced anti-TB agents
Liu et al. (2019)Demonstrated efficient synthesis routes using metal-free conditionsSustainable chemical synthesis

Mechanism of Action

Comparison with Similar Compounds

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various scientific and industrial applications.

Biological Activity

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : Approximately 255.07 g/mol

The presence of a bromine atom and a carboxylic acid group enhances its lipophilicity and biological activity compared to non-brominated analogs.

This compound primarily acts through:

  • Target Interaction : It interacts with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine and methyl groups enhance binding affinity to these targets .
  • Biochemical Pathways : The compound likely interferes with biochemical pathways essential for the survival and replication of pathogens, particularly Mycobacterium tuberculosis (Mtb) and other infectious agents.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) for this compound has shown promising results in vitro:

CompoundMIC (μM)Target Organism
This compound0.03 - 5.0Mtb H37Rv

These findings suggest that the compound could serve as a scaffold for developing new antituberculosis drugs, especially given its selectivity against mycobacteria without affecting mitochondrial electron transport chains .

Antitumor Activity

Preliminary studies have also indicated potential antitumor properties. The compound's ability to inhibit specific enzymes involved in cancer progression suggests it may modulate cellular signaling pathways critical for tumor growth:

  • In Vitro Studies : Compounds similar to 3-Bromo-7-methylimidazo[1,2-a]pyridine have been tested against various cancer cell lines, showing non-toxicity at effective doses .
Cell LineIC50 (μM)Activity
VERO>10Non-toxic
HeLa<0.05Active
MCF-7<0.04Active

Study on Mycobacterial Inhibition

In a study assessing the efficacy of imidazopyridine derivatives against Mtb, this compound demonstrated significant inhibition of bacterial growth in vitro. The study employed high-throughput screening methods to identify effective compounds, with this derivative showing an MIC comparable to established antituberculosis agents.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that derivatives like Q203 (related to this compound) possess favorable profiles for once-daily dosing in clinical settings. This suggests that this compound could be developed further for therapeutic use against tuberculosis with manageable safety profiles .

Properties

IUPAC Name

3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMIRFZVHMHRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856727
Record name 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352723-58-0
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352723-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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